molecular formula C8H5BrN2O2S B6210836 1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene CAS No. 1565593-64-7

1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene

Cat. No.: B6210836
CAS No.: 1565593-64-7
M. Wt: 273.1
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H5BrN2O2S It is characterized by the presence of bromine, isothiocyanate, methyl, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-isothiocyanato-5-methyl-4-nitrobenzene. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromine and nitro groups also contribute to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Similar compounds to 1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene include:

Properties

CAS No.

1565593-64-7

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.1

Purity

95

Origin of Product

United States

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